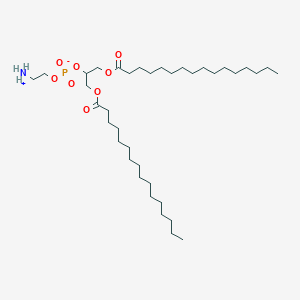

1,3-Dipalmitoyl glycero-2-PE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine is a phospholipid that incorporates saturated long-chain stearic acid at the sn-1 and sn-3 positions, with phosphatidylethanolamine at the sn-2 position . Phosphatidylethanolamines are critical components of biological membranes, playing essential structural and functional roles . This compound is instrumental in forming micelles, liposomes, and other synthetic membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids and phosphatidylethanolamine .

Industrial Production Methods: Industrial production of 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine involves large-scale esterification processes, often utilizing bioreactors and controlled environments to maintain the purity and yield of the product . The process may also involve purification steps such as chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine undergoes various chemical reactions, including:

Substitution: The phosphatidylethanolamine group can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroperoxides, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,3-Dipalmitoyl-Glycero-2-Phosphatidylethanolamin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den 1,3-Dipalmitoyl-Glycero-2-Phosphatidylethanolamin seine Wirkungen entfaltet, beinhaltet seine Integration in biologische Membranen, wo es die Membranfluidität und -permeabilität beeinflusst . Die Verbindung interagiert mit anderen Lipiden und Proteinen innerhalb der Membran und beeinflusst verschiedene zelluläre Prozesse wie Signalisierung und Transport . Seine molekularen Zielstrukturen umfassen membrangebundene Enzyme und Rezeptoren, die durch das Vorhandensein dieses Phospholipids moduliert werden .

Ähnliche Verbindungen:

1,2-Dipalmitoyl-Glycero-3-Phosphatidylcholin: Ein weiteres Phospholipid mit ähnlichen strukturellen Rollen in Membranen.

1,2-Dioleoyl-Glycero-3-Phosphatidylethanolamin: Enthält ungesättigte Fettsäuren, was zu unterschiedlichen Membraneigenschaften führt.

1,2-Distearoyl-Glycero-3-Phosphatidylethanolamin: Ähnlich wie 1,3-Dipalmitoyl-Glycero-2-Phosphatidylethanolamin, aber mit Stearinsäure anstelle von Palmitinsäure.

Einzigartigkeit: 1,3-Dipalmitoyl-Glycero-2-Phosphatidylethanolamin ist aufgrund seiner spezifischen Fettsäurezusammensetzung und -positionierung einzigartig, die den von ihm gebildeten Membranen besondere Eigenschaften verleihen . Seine Fähigkeit, stabile Liposomen und Mizellen zu bilden, macht es besonders wertvoll in der Wirkstoffabgabe und Membranforschung .

Wirkmechanismus

The mechanism by which 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine exerts its effects involves its integration into biological membranes, where it influences membrane fluidity and permeability . The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signaling and transport . Its molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid .

Vergleich Mit ähnlichen Verbindungen

1,2-Dipalmitoyl Glycero-3-Phosphatidylcholine: Another phospholipid with similar structural roles in membranes.

1,2-Dioleoyl Glycero-3-Phosphatidylethanolamine: Contains unsaturated fatty acids, leading to different membrane properties.

1,2-Distearoyl Glycero-3-Phosphatidylethanolamine: Similar to 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine but with stearic acid instead of palmitic acid.

Uniqueness: 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine is unique due to its specific fatty acid composition and positioning, which confer distinct properties to the membranes it forms . Its ability to form stable liposomes and micelles makes it particularly valuable in drug delivery and membrane research .

Eigenschaften

Molekularformel |

C37H74NO8P |

|---|---|

Molekulargewicht |

692.0 g/mol |

IUPAC-Name |

2-azaniumylethyl 1,3-di(hexadecanoyloxy)propan-2-yl phosphate |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) |

InChI-Schlüssel |

OQEIOUBBMBZINL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[NH3+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)

![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)

![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)

![1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine](/img/structure/B10765966.png)

![(9S,14R,17R,23S,24R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B10766000.png)

![(2R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766001.png)

![2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766012.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766020.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766021.png)